3-(Aminomethyl)-4-methoxybenzaldehyde hydrochloride
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Overview
Description
3-(Aminomethyl)-4-methoxybenzaldehyde hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an aminomethyl group attached to a benzaldehyde ring with a methoxy substituent at the 4-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-4-methoxybenzaldehyde hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzaldehyde as the starting material.
Aminomethylation: The aldehyde group is then reacted with an amine source, such as ammonia or an amine derivative, to introduce the aminomethyl group.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)-4-methoxybenzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: 3-(Aminomethyl)-4-methoxybenzoic acid
Reduction: 3-(Aminomethyl)-4-methoxybenzyl alcohol
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Aminomethyl)-4-methoxybenzaldehyde hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is utilized in the production of dyes, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-4-methoxybenzaldehyde hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but often include interactions with specific receptors or enzymes.
Comparison with Similar Compounds
3-(Aminomethyl)pyridine
4-(Aminomethyl)pyridine
2-(Aminomethyl)pyridine
Uniqueness: 3-(Aminomethyl)-4-methoxybenzaldehyde hydrochloride is unique due to its specific structural features, such as the methoxy group at the 4-position, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications
Properties
IUPAC Name |
3-(aminomethyl)-4-methoxybenzaldehyde;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-9-3-2-7(6-11)4-8(9)5-10;/h2-4,6H,5,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMUMDGSLYWMGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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